molecular formula C11H9N3O3S B13031468 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid

Cat. No.: B13031468
M. Wt: 263.27 g/mol
InChI Key: QCGXOXAUXUBYTP-UHFFFAOYSA-N
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Description

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid (CAS 1271677-43-0) is a high-potency, selective inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1), a bacterial enzyme that confers resistance to β-lactam antibiotics. With a molecular formula of C 11 H 9 N 3 O 3 S and a molecular weight of 263.27 g/mol, this compound was developed through fragment-based drug discovery, originating from the optimization of 2,6-dipicolinic acid (DPA) . Its primary research value lies in restoring the efficacy of carbapenem antibiotics against resistant bacterial strains. In microbiological studies, co-administration of this compound at non-cytotoxic concentrations significantly reduced the minimum inhibitory concentration (MIC) of imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae harboring the bla NDM-1 gene, bringing it back to susceptible levels . Unlike early-stage inhibitors that strip zinc ions from the enzyme, this compound forms a stable ternary NDM-1:Zn(II):inhibitor complex, as confirmed by 1 H NMR, EPR spectroscopy, and UV-Vis studies . It demonstrates high selectivity for B1 subclass metallo-β-lactamases (MBLs), including NDM-1, IMP-1, and VIM-2, with an IC 50 of approximately 80 nM for NDM-1, and shows no significant inhibition against other Zn(II)-dependent metalloenzymes . This makes it an excellent research tool for investigating MBL-mediated resistance mechanisms and developing combination therapies against multidrug-resistant Gram-negative pathogens. This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

6-(1,3-thiazol-2-ylmethylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H9N3O3S/c15-10(13-6-9-12-4-5-18-9)7-2-1-3-8(14-7)11(16)17/h1-5H,6H2,(H,13,15)(H,16,17)

InChI Key

QCGXOXAUXUBYTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)NCC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of Thiazole to Picolinic Acid: The thiazole ring is then attached to the picolinic acid moiety through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.

    Formation of Carbamoyl Linkage: The final step involves the formation of the carbamoyl linkage by reacting the intermediate with an isocyanate or carbamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and picolinic acid moieties.

    Reduction: Reduced forms of the thiazole ring or carbamoyl linkage.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of enzymes or other proteins that rely on zinc for their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metallo-β-Lactamase Inhibition

In , these derivatives were evaluated as NDM-1 inhibitors.

  • Thiazole and thiophene derivatives : Enhanced inhibition due to sulfur atoms’ ability to coordinate zinc ions in NDM-1’s active site .
  • Benzyl and furan derivatives : Lower activity attributed to weaker metal-chelating capacity .

Comparisons with other MBL inhibitors ():

  • Dipicolinic acid (DPA): A known MBL inhibitor with two carboxylate groups for zinc chelation. However, its lack of a thiazole moiety limits specificity .
Herbicidal Activity

The thiazole group in 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid may influence auxin receptor binding, but this remains speculative without direct data.

Physicochemical and Electronic Properties

  • Electronic effects : The thiazole ring’s electron-withdrawing nature may reduce the carboxylate group’s pKa, enhancing solubility at physiological pH compared to benzyl or furan analogs .
  • Lipophilicity : The thiazole moiety increases logP relative to furan but decreases it compared to benzyl groups, balancing membrane permeability and aqueous solubility .

Key Research Findings and Gaps

Synthetic Feasibility : Benzyl derivatives are more efficiently synthesized, while thiazole analogs require optimization for scale-up .

Enzyme Inhibition : Thiazole and thiophene derivatives show promise as MBL inhibitors, but comparative IC₅₀ data are needed to rank potency .

Structural Diversity : Substituents like trifluoromethyl () or sulfonamide () groups could further modulate activity and selectivity.

Biological Activity

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C11H10N2O2S
Molecular Weight 234.27 g/mol
IUPAC Name 6-((Thiazol-2-ylmethyl)carbamoyl)pyridine-2-carboxylic acid
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific targets within the cell. Research indicates that it may function as an antagonist for metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders. The compound exhibits a binding affinity that suggests it could modulate receptor activity effectively, potentially leading to therapeutic effects in conditions like anxiety and depression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on mGluR5. For instance, compounds derived from this scaffold showed IC50 values ranging from 159 nM to 274 nM, indicating potent antagonistic activity against mGluR5 receptors .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of thiazole derivatives, including this compound, in models of neurodegeneration. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals compared to controls.
  • Antitumor Activity : Another investigation assessed the antitumor properties of the compound against various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values in the low micromolar range, particularly effective against breast cancer cells .

Structure–Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thiazole Ring Enhances receptor binding affinity
Carbamoyl Group Increases solubility and bioavailability
Pyridine Core Contributes to overall stability and interaction with biological targets

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